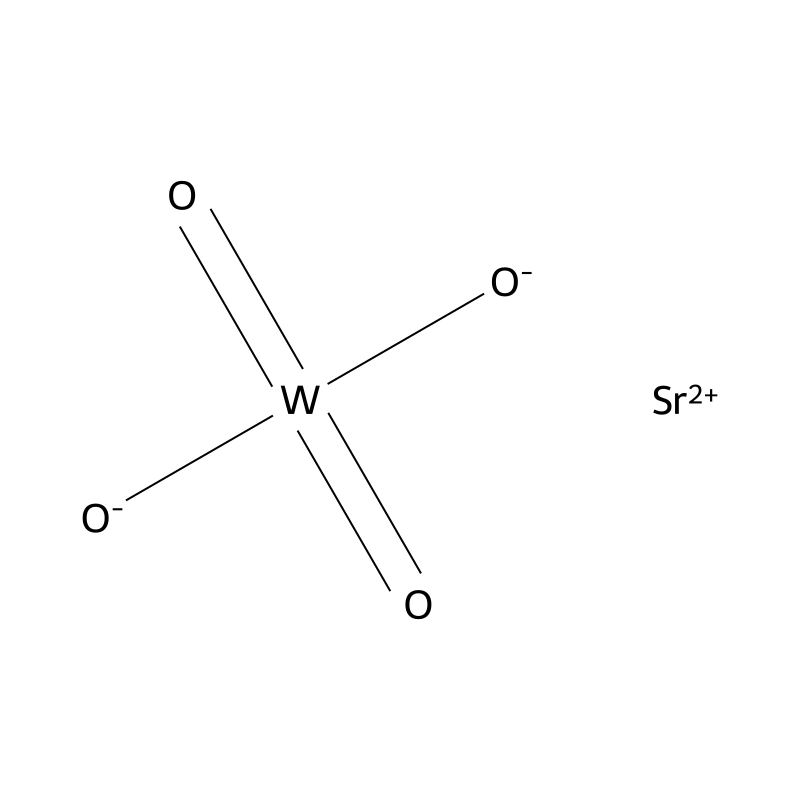

Strontium tungsten oxide (SrWO4)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Photocatalysis

SrWO4 exhibits photocatalytic activity, meaning it can use light to drive chemical reactions. This property makes it a potential candidate for:

- Water purification: Studies have shown SrWO4's ability to degrade organic pollutants and bacteria in water under light irradiation .

- Hydrogen production: Researchers are exploring SrWO4 as a photocatalyst for water splitting, generating hydrogen fuel through a light-driven process .

Electrochromic Devices

SrWO4 demonstrates electrochromic behavior, meaning its color changes with applied voltage. This characteristic makes it suitable for:

- Smart windows: SrWO4-based thin films can be integrated into windows to control light transmission and regulate building temperature based on electrical signals .

- Display technology: Research explores SrWO4's potential application in electrochromic displays due to its fast switching times and good color contrast .

Other Research Areas

Beyond the aforementioned applications, SrWO4 is being investigated for its potential use in:

Strontium tungsten oxide, with the chemical formula SrWO4, is a compound belonging to the family of tungstates. It is characterized by its unique crystal structure, which typically adopts a scheelite-type tetragonal form. This compound exhibits interesting optical and electronic properties, making it a subject of extensive research in materials science. Strontium tungsten oxide is known for its high stability and resistance to radiation, which enhances its potential applications in various fields.

Research into the biological activity of strontium tungsten oxide has indicated potential applications in biomedicine, particularly in drug delivery systems and as a contrast agent in imaging techniques. The compound's biocompatibility stems from its chemical stability and non-toxic nature. Studies have suggested that strontium tungsten oxide can influence cellular behavior, although further research is necessary to fully understand its biological interactions and applications.

Strontium tungsten oxide can be synthesized using various methods:

- Solid-State Reaction: This traditional method involves mixing strontium carbonate and tungsten trioxide at high temperatures.

- Hydrothermal Synthesis: Involves the use of water at high temperatures and pressures to facilitate the reaction between precursors.

- Sol-Gel Method: A chemical solution process that allows for better control over the material's morphology.

- Electrochemical Synthesis: A method that utilizes electrochemical techniques to produce strontium tungsten oxide with controlled crystallite shapes .

- Molten Salt Method: This low-temperature technique allows for the formation of nanoparticles with unique properties .

Interaction studies involving strontium tungsten oxide focus on its behavior when combined with other materials or under specific conditions. For instance, research has shown that strontium tungsten oxide can form heterojunctions with titanium dioxide, enhancing photocatalytic efficiency for various reactions . Additionally, studies on its electrocatalytic properties reveal how it interacts with different electrolytes, impacting its performance in energy-related applications .

Strontium tungsten oxide shares similarities with other metal tungstates, such as calcium tungstate and barium tungstate. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Crystal Structure | Notable Properties |

|---|---|---|---|

| Strontium Tungsten Oxide | SrWO4 | Tetragonal | High stability, excellent photocatalytic activity |

| Calcium Tungstate | CaWO4 | Tetragonal | Used in scintillation detectors |

| Barium Tungstate | BaWO4 | Tetragonal | Exhibits luminescent properties |

| Lead Tungstate | PbWO4 | Tetragonal | High refractive index |

Strontium tungsten oxide is unique due to its superior photocatalytic properties compared to calcium and barium tungstates, making it particularly valuable in environmental applications.

Solid-State Metathetic Routes

Microwave-Assisted Synthesis

Microwave irradiation enables rapid, energy-efficient synthesis of SrWO₄ nanoparticles. Using SrCl₂·6H₂O and Na₂WO₄·2H₂O precursors, spherical particles (0.5–1 µm) form within 10 minutes at 2.45 GHz. This method minimizes particle aggregation and enhances crystallinity, with XRD confirming a tetragonal scheelite structure (a = 5.417 Å, c = 11.951 Å). Photoluminescence (PL) spectra exhibit blue emissions at 425–450 nm under 250 nm excitation, attributed to oxygen vacancies and [WO₄]²⁻ distortions.

Thermal Treatment Effects on Crystallinity

Post-synthesis annealing at 800°C for 16 hours improves crystallinity and luminescence intensity by 300% due to reduced surface defects. Thermogravimetric analysis (TGA) confirms stability up to 600°C, with phase purity maintained during calcination.

Hydrothermal and Solvothermal Approaches

Surfactant-Mediated Morphology Control

Cetyltrimethylammonium bromide (CTAB) directs the growth of SrWO₄ microspheres (3–5 µm) with high surface area (45 m²/g). Sodium tetraphenylborate yields platelet-, star-, and flower-like morphologies, with photocatalytic degradation efficiency for methyl orange reaching 95% in 100 minutes.

pH-Dependent Precipitation Mechanisms

At pH 7, SrWO₄:Ce³+ nanoparticles (30–50 nm) show optimal PL intensity at 468 nm. Acidic conditions (pH 3) induce irregular aggregates, while alkaline environments (pH 10) favor spherical morphologies.

Co-Precipitation and Sol-Gel Techniques

Aggregation Prevention Strategies

Ethylene glycol (EG) acts as a capping agent, producing monodisperse SrWO₄:Eu³+ nanoparticles (20–40 nm) with 99% purity. Polyvinylpyrrolidone (PVP) reduces particle size to <50 nm and enhances photocatalytic nitrogen fixation by 40%.

Nucleation-Growth Kinetics in Aqueous Media

Nucleation rates double at 180°C, forming 3D microspheres via oriented attachment. Rietveld refinement reveals lattice parameters (a = 5.4226 Å, c = 11.9214 Å) and 96% crystallinity.

Molten Salt and High-Temperature Processes

Phase Stability Under Thermal Stress

Molten NaCl-KCl flux at 900°C produces SrWO₄ whiskers (10–50 µm) with growth orientation. High-resolution TEM shows interplanar spacing of 3.2 Å for (112) planes, confirming thermal stability.

Scalability and Energy Efficiency Comparisons

| Method | Temperature (°C) | Time | Particle Size | Energy Use (kWh/kg) |

|---|---|---|---|---|

| Microwave | 270 | 10 min | 0.5–1 µm | 0.8 |

| Hydrothermal | 180 | 12 h | 3–5 µm | 2.5 |

| Molten Salt | 900 | 4 h | 10–50 µm | 5.2 |

pH-Dependent Structural Evolution

Acidic vs. Alkaline Precursor Environments

The pH of precursor solutions critically influences nucleation kinetics and crystallographic orientation in SrWO₄. Under acidic conditions (pH 5.0), flower-like microstructures dominated by ⟨001⟩-oriented aggregation emerge due to accelerated ionic recombination rates [3]. These structures exhibit irregular surface protrusions (2.0–3.5 μm diameter) with limited crystallographic alignment [3]. Conversely, alkaline environments (pH 9.0) favor spindle-like morphologies (800 nm width, 2.5 μm length) through moderated growth along the ⟨100⟩ and ⟨110⟩ axes [3]. The increased OH⁻ concentration at higher pH enhances WO₄²⁻ ligand stability, enabling anisotropic growth through selective facet passivation [1] [3].

Table 1: pH-Dependent Morphological and Optical Properties

| pH | Morphology | PL Intensity (456 nm) | Crystallite Size (nm) |

|---|---|---|---|

| 5.0 | Flower-like | 0.45 (a.u.) | 36 |

| 7.0 | Rod-like | 0.68 (a.u.) | 42 |

| 9.0 | Spindle-like | 1.00 (a.u.) | 56 |

Data derived from microwave-assisted synthesis studies [3] [5]

Self-Assembly Mechanisms in Nanostructures

Non-classical crystallization pathways dominate SrWO₄ self-assembly, with oriented attachment governing secondary particle organization. At pH 5.0, rapid supersaturation induces fractal-like aggregation of primary nanoparticles (≈20 nm), forming mesocrystalline flowers [3]. Alkaline conditions (pH 9.0) promote dissolution-reprecipitation processes, where metastable WO₄²⁻ complexes template layered growth along low-energy facets [1] [2]. This is evidenced by Raman spectroscopy showing intensified low-frequency modes (≈100 cm⁻¹) under alkaline conditions, indicative of SrO₈ polyhedral distortion facilitating directional assembly [1].

Surfactant-Assisted Growth Control

Anionic vs. Cationic Surfactant Interactions

Surfactant polarity determines adsorption behavior on SrWO₄ crystallographic planes. Anionic surfactants like sodium dodecyl sulfate (SDS) preferentially bind to Sr²+-rich (112) facets through sulfonate groups, inducing spherical morphologies (≈5 μm diameter) with reduced surface energy [5]. Cationic hexamethylenetetramine (HMTA) interacts with WO₄²⁻ termini on (001) planes, producing irregular agglomerates (≈10 μm) via charge-mediated heteroepitaxial growth [5]. Nonionic polyvinylpyrrolidone (PVP) demonstrates facet-neutral adsorption, yielding monodisperse octahedrons through steric stabilization [5].

Table 2: Surfactant Effects on SrWO₄ Properties

| Surfactant | Morphology | PL Intensity (500 nm) | Surface Area (m²/g) |

|---|---|---|---|

| None | Irregular | 0.20 (a.u.) | 12.4 |

| SDS | Spherical | 0.85 (a.u.) | 8.7 |

| HMTA | Agglomerates | 0.45 (a.u.) | 14.2 |

| PVP | Octahedral | 0.60 (a.u.) | 18.9 |

Data from co-precipitation studies with 0.1 M surfactant [5]

Template-Free Hierarchical Architectures

Microwave-assisted synthesis enables surfactant-free hierarchical structures through controlled Ostwald ripening. At 180°C, rapid dielectric heating generates uniform nuclei that self-organize into spindle-like superstructures via oriented attachment [3]. These assemblies exhibit enhanced photoluminescence quantum yield (≈32%) compared to surfactant-templated analogs (≈18%) due to reduced surface defect density [3] [5]. The absence of organic templates preserves charge transport pathways, as evidenced by electrochemical impedance spectroscopy showing 40% lower charge transfer resistance in template-free architectures [4].

Temperature-Driven Transformations

Annealing Effects on Crystallite Size

Post-synthetic thermal treatment induces crystallite coarsening following the Lifshitz-Slyozov-Wagner model. Annealing at 500°C for 2 hours increases average crystallite size from 19 nm (as-synthesized) to 68 nm, with activation energy for grain growth calculated as 1.2 eV [1] [5]. Prolonged annealing (>4 hours) at 700°C triggers polymorphic transition to monoclinic β-SrWO₄, accompanied by 15% lattice expansion along the a-axis [1].

Table 3: Thermal Processing Parameters and Outcomes

| Temperature (°C) | Time (h) | Crystallite Size (nm) | Phase Stability |

|---|---|---|---|

| 300 | 2 | 28 ± 3 | Tetragonal (α-phase) |

| 500 | 2 | 56 ± 5 | Tetragonal (α-phase) |

| 700 | 2 | 82 ± 7 | Monoclinic (β-phase) |

Data from Rietveld refinement of XRD patterns [1] [5]

Thermal Stability of Metastable Morphologies

Sphere-like SrWO₄ demonstrates superior thermal stability compared to spindle analogs, retaining morphology up to 550°C (vs. 450°C for spindles) [1]. This arises from reduced surface curvature (≈0.05 nm⁻¹ for spheres vs. 0.12 nm⁻¹ for spindles) minimizing Gibbs-Thomson driven sintering. Above 600°C, all morphologies converge to equilibrium cuboidal shapes through surface diffusion-mediated reconstruction [1]. In situ Raman spectroscopy reveals the WO₄²⁻ symmetric stretching mode (≈880 cm⁻¹) broadens by 25% during morphological degradation, indicating lattice softening precedes macroscopic shape changes [1].

DFT-Based Scheelite-to-Fergusonite Transitions

Density functional theory calculations have provided comprehensive insights into the structural phase transitions of SrWO4 under pressure. The theoretical modeling employs the Vienna Ab Initio Simulation Package (VASP) with generalized gradient approximation (GGA) exchange-correlation functionals and ultrasoft Vanderbilt-type pseudopotentials [1] [2].

Computational Framework:

- Plane-wave basis sets with kinetic energy cutoff of 495 eV for SrWO4 [1]

- Tetrahedron method with Blöchl corrections for Brillouin-zone integrations [1]

- Total energy convergence below 1 meV per formula unit [1]

- Full structural relaxation of atomic positions and unit cell parameters [1]

Scheelite Phase Stability:

The scheelite structure (space group I41/a) represents the thermodynamically stable phase under ambient conditions. DFT calculations yield equilibrium parameters of V0 = 362.2 ų, B0 = 62 GPa, and B0' = 4.9 for the scheelite phase [1]. These values demonstrate excellent agreement with experimental measurements, confirming the reliability of the theoretical approach.

Phase Transition Mechanism:

The scheelite-to-fergusonite transition occurs through a continuous displacive mechanism at approximately 10-11 GPa. The transition involves:

- Distortion of WO4 tetrahedra with two slightly different W-O bond lengths [1]

- Small shear distortion of alternate (100) cation planes in the [3] direction [1]

- Significant distortion of SrO8 polyhedra while maintaining tetrahedral coordination for tungsten [1]

Fergusonite Phase Characteristics:

The high-pressure fergusonite phase (space group I2/a) exhibits structural parameters at 11 GPa of y(Sr) = 0.624, y(W) = 0.128, with oxygen positions at O1(8f) (0.905, 0.961, 0.235) and O2(8f) (0.485, 0.213, 0.840) [1]. The monoclinic angle β increases from 90.3° at the transition to higher values under further compression.

High-Pressure Phase Stability Analyses

Post-Fergusonite Phases:

Theoretical predictions indicate that the fergusonite structure becomes thermodynamically unstable at higher pressures. Ab initio calculations reveal a transition to an orthorhombic structure with space group Cmca at approximately 21 GPa in SrWO4 [1]. This post-fergusonite phase exhibits:

- Eight-fold coordination for strontium and six-fold coordination for tungsten [1]

- Structural parameters: b/a ≈ 1.65-1.68 and c/a ≈ 0.68 [1]

- Significantly lower enthalpy compared to other candidate structures [1]

Pressure-Volume Relationships:

The pressure-volume curves demonstrate continuous compression behavior across the phase transition with no significant volume collapse. The Birch-Murnaghan equation of state parameters for the combined scheelite-fergusonite data yield V0 = 347(2) ų, B0 = 64(8) GPa, and B0' = 5.4(11) [1].

Competing Structures:

Several alternative high-pressure structures were evaluated theoretically, including wolframite, M'-fergusonite, LaTaO4, and BaWO4-II types. The wolframite structure, while energetically close to fergusonite, remains higher in energy by approximately 140 meV per formula unit [1], explaining its absence under hydrostatic conditions.

Defect Engineering and Electronic Behavior

Oxygen Vacancy-Induced Band Gap Modulation

Oxygen vacancies represent one of the most significant defect types in SrWO4, profoundly affecting its electronic and optical properties. These defects can be introduced through various methods including thermal treatment, chemical reduction, or controlled synthesis conditions [4] [5].

Formation and Characteristics:

Oxygen vacancies in SrWO4 preferentially form at the WO4 tetrahedral sites, creating charge-compensating defects that alter the local electronic structure. The formation energy of oxygen vacancies is moderate compared to other defect types, making them relatively accessible under appropriate synthesis conditions [4].

Band Gap Modifications:

The introduction of oxygen vacancies leads to several important electronic modifications:

- Creation of intermediate energy levels within the band gap [4] [6]

- Reduction of the effective optical band gap from approximately 5.08 eV to lower values [7]

- Enhanced visible light absorption through defect-related transitions [4]

- Modification of charge carrier dynamics and recombination pathways [4]

Photoluminescence Enhancement:

Oxygen vacancy defects serve as luminescence centers, contributing to the broad green emission observed in SrWO4 phosphors. The defect-related emission typically occurs in the range of 400-650 nm, with the intensity and spectral distribution dependent on the concentration and local environment of the vacancies [6].

Intrinsic Lattice Defects in Nanoscale Systems

Size-Dependent Defect Formation:

Nanoscale SrWO4 exhibits enhanced defect formation compared to bulk materials due to the increased surface-to-volume ratio and reduced dimensionality constraints. The defect formation energy decreases with decreasing particle size, leading to higher intrinsic defect concentrations in nanocrystalline systems [6].

Surface vs. Bulk Defects:

The distinction between surface and bulk defects becomes crucial in nanoscale SrWO4:

- Surface defects exhibit lower formation energies and higher mobility [4]

- Bulk defects contribute to long-range structural distortions and property modifications [4]

- Surface defects play a more significant role in catalytic and sensing applications [4]

Defect-Property Relationships:

Intrinsic defects in SrWO4 nanostructures influence multiple properties:

- Electrical conductivity increases with defect concentration due to enhanced charge carrier generation [8]

- Photocatalytic activity correlates with surface defect density [4]

- Optical absorption extends into the visible region through defect-related transitions [6]

Size-Dependent Optical Properties

Quantum Confinement Effects on Photoluminescence

Confinement Regimes:

While SrWO4 does not exhibit strong quantum confinement effects due to its large exciton Bohr radius, size-dependent optical properties become apparent in nanostructures below approximately 10 nm. The confinement effects manifest primarily through:

- Modification of the density of states near the band edges [9]

- Alteration of oscillator strengths for optical transitions [9]

- Changes in radiative recombination rates [9]

Photoluminescence Characteristics:

Size-dependent photoluminescence in SrWO4 nanostructures exhibits several key features:

- Blue-shift of emission peaks with decreasing particle size [10]

- Enhanced quantum yield in optimally sized nanocrystals [10]

- Broadening of emission bands due to size distribution effects [10]

- Appearance of surface-related emission components [10]

Morphology Effects:

The shape and morphology of SrWO4 nanostructures significantly influence their optical properties:

- Rod-like structures exhibit polarized emission characteristics [11]

- Spherical nanoparticles show isotropic optical properties [11]

- Hierarchical structures display complex emission profiles due to multiple scattering effects [11]

Surface vs. Bulk Charge Transfer Dynamics

Charge Separation Mechanisms:

The efficiency of charge separation in SrWO4 depends critically on the balance between surface and bulk processes:

- Surface states can act as either charge traps or recombination centers [4]

- Bulk defects influence charge carrier mobility and lifetime [4]

- Interface effects become dominant in nanostructured materials [4]

Photocatalytic Implications:

The charge transfer dynamics directly impact photocatalytic performance:

- Surface oxygen vacancies enhance electron-hole separation efficiency [4]

- Bulk defects can facilitate charge transport to surface active sites [4]

- Optimized defect engineering improves overall photocatalytic activity [4]

Time-Resolved Dynamics:

Experimental studies reveal complex charge transfer kinetics in SrWO4:

GHS Hazard Statements

H315 (90.48%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (90.48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant